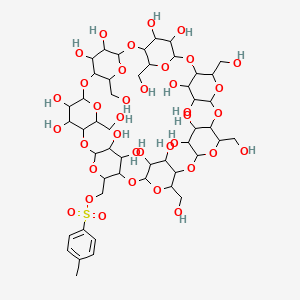
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the substitution of a p-toluenesulfonyl group at the 6th position of one of the glucose units. It is widely used as a biochemical reagent and has applications in various fields of life sciences research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride (p-TsCl) in an alkaline aqueous solution. The reaction is carried out under controlled conditions to ensure selective substitution at the C6 position of the beta-cyclodextrin . The process can be enhanced using ultrasound-assisted methods, which significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high purity and yield. The product is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin undergoes various chemical reactions, including nucleophilic substitution, where the p-toluenesulfonyl group can be replaced by other nucleophiles. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amino-substituted beta-cyclodextrin derivative, while reaction with a thiol can produce a thio-substituted derivative .
Scientific Research Applications
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin involves the formation of inclusion complexes with hydrophobic guest molecules. The hydrophobic cavity of the beta-cyclodextrin encapsulates the guest molecule, enhancing its solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Similar Compounds
Mono-(6-Amino)-Beta-cyclodextrin: Similar to Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin but with an amino group at the 6th position.
Mono-(6-Thio)-Beta-cyclodextrin: Contains a thiol group at the 6th position.
Mono-(6-Iodo)-Beta-cyclodextrin: Features an iodine atom at the 6th position.
Uniqueness
This compound is unique due to its ability to undergo selective nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various functionalized beta-cyclodextrin derivatives. Its ability to form stable inclusion complexes also sets it apart from other derivatives .
Properties
IUPAC Name |
[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLJCBFCXEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)

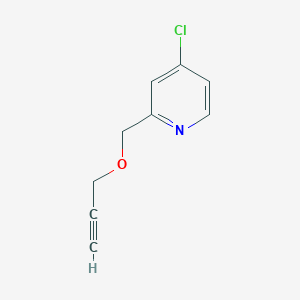
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
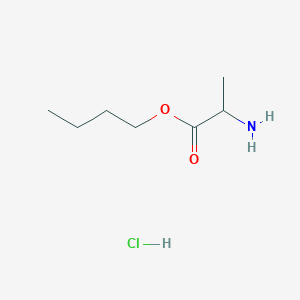
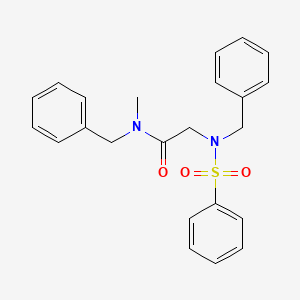

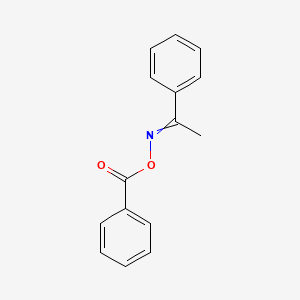
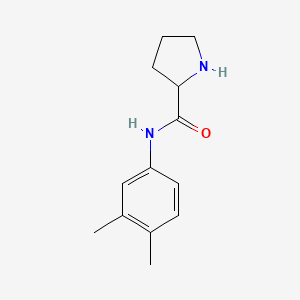
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
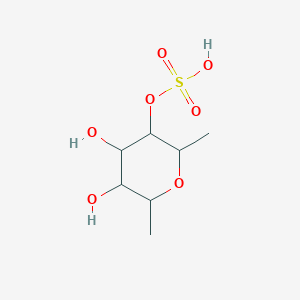
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
